Application: This compound is used in the synthesis of other chemicals.
Method of Application: The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions.
Results or Outcomes: The outcome of the synthesis would be the production of a new compound.
Method of Application: This would typically involve testing the compound in biological assays to determine its activity against a particular target.
Results or Outcomes: The specific results would depend on the particular assays used.
Application: A related compound, dihydrothiophene, has been synthesized using a four-component reaction involving an amino acid ethyl ester.
Method of Application: The synthesis involved a one-pot reaction of benzaldehyde, malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol.
Results or Outcomes: The reaction resulted in the formation of trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields.
Application: “4-AMINO-2-(ETHYLTHIO)-5-(HYDROXYMETHYL)PYRIMIDINE” is used in the synthesis of other chemicals.
Application: Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide.
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester, also known as Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate, is a chemical compound characterized by its pyrimidine structure. Its molecular formula is , and it has a molecular weight of approximately 227.283 g/mol. The compound contains an amino group, a carboxylic acid moiety, and an ethylthio substituent, contributing to its unique chemical properties and potential biological activities .
The chemical reactivity of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is primarily influenced by the functional groups present in its structure. Key reactions include:
Research indicates that 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against certain bacterial strains. Additionally, its structure suggests possible applications in developing pharmaceuticals targeting various diseases due to its ability to interact with biological molecules .
Synthesis of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester can be achieved through several methods:
The compound has potential applications in several fields:
Studies on the interactions of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester with various biological targets are ongoing. Preliminary results suggest that it may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. This interaction profile highlights its importance as a candidate for further pharmacological investigation .
Several compounds share structural similarities with 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester. Below is a comparison with some notable examples:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Hydroxyl group instead of ethylthio | Antimicrobial | Contains a hydroxyl group which may enhance solubility |
| 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester | Methylthio instead of ethylthio | Antimicrobial | Smaller thio group may affect potency |
| 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | Hydroxy group at different position | Antioxidant properties | Unique positioning of functional groups |
The uniqueness of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester lies in its specific combination of functional groups and their arrangement, which influences both its chemical reactivity and biological activity compared to similar compounds .
The Pinner pyrimidine synthesis remains a cornerstone for constructing pyrimidine cores, particularly for derivatives like 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester. This method involves the acid- or base-catalyzed condensation of 1,3-dicarbonyl compounds with amidines or guanidines [1]. For ethylthio-substituted pyrimidines, β-keto esters or malonic esters serve as the 1,3-dicarbonyl precursor, while S-ethylisothiouronium salts provide the amidine component. For example, ethyl 3-oxobutanoate reacts with 2-ethylthioamidine under acidic conditions to yield the pyrimidine scaffold, with subsequent aminolysis introducing the 4-amino group [1] [7]. A key advantage lies in the method’s adaptability to diverse substituents, though controlling the reactivity of the ethylthio group during condensation requires careful pH modulation to prevent premature oxidation or displacement [1].
The MgI~2~-mediated Morita-Baylis-Hillman (MBH) reaction has emerged as a powerful tool for generating α-iodomethylene β-keto ester intermediates, which are critical precursors for 5-pyrimidinecarboxylates [2]. In this approach, aldehydes react with propiolic esters in the presence of MgI~2~ to form α-(hydroxymethyl)-iodoacrylate adducts. For instance, ethyl propiolate and benzaldehyde yield an MBH adduct that undergoes oxidation to an α-iodomethylene β-keto ester, a versatile intermediate for subsequent cyclization [2]. The regioselectivity of the MBH reaction ensures that the iodomethylene group is positioned to facilitate nucleophilic attack by amidines, a step critical for forming the pyrimidine ring [2] [3].
Following MBH adduct formation, Dess-Martin periodinane oxidation converts the hydroxyl group into a ketone, producing α-iodomethylene β-keto esters [2]. These intermediates undergo condensation with amidines or guanidines to assemble the pyrimidine core. For example, condensation with 2-ethylthioamidine in ethanol at reflux yields 2-ethylthio-5-pyrimidinecarboxylates, which are subsequently aminated at position 4 using ammonia or ammonium acetate [2] [7]. The MgI~2~ catalyst enhances reaction efficiency by stabilizing transition states during both the MBH and condensation steps, enabling yields of up to 85% for derivatives with aromatic substituents (Table 1) [2].
Table 1. Yields of 2,6-disubstituted pyrimidine-5-carboxylates via MgI~2~-mediated synthesis [2]
| Entry | R~1~ | R~2~ | Yield (%) |
|---|---|---|---|
| 1 | t-Bu | Ph | 85 |
| 2 | Me | NH~2~ | 95 |
| 3 | t-Bu | SMe | 60 |
Alternative methods include the use of nitrostyrene-derived MBH acetates, which react with aminoazoles to form dihydroazo pyrimidines [3]. For instance, MBH acetates derived from cinnamaldehyde and methyl acrylate undergo γ-α cyclization with 2-aminobenzimidazole to yield fused pyrimidine derivatives [3]. Additionally, protection-free routes starting from unprotected uridine or cytidine enable gram-scale synthesis of C5-functionalized pyrimidines, though these are more relevant for nucleoside analogs than ethylthio derivatives [4].
Recent advances emphasize sustainability, such as the FeCl~3~-catalyzed synthesis of pyrimidines from biomass-derived alkyl lactates, ammonium salts, and aldehydes [5]. This one-pot method leverages Earth-abundant catalysts and renewable feedstocks, achieving yields up to 92% for trisubstituted pyrimidines. The reaction proceeds via condensation of alkyl lactate with ammonium iodide, followed by dehydrogenative coupling with aldehydes [5]. While not yet applied to ethylthio derivatives, this approach highlights the potential for eco-friendly pyrimidine synthesis.
Key challenges in synthesizing 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester include:
Innovations such as flow chemistry and microwave-assisted synthesis are being explored to address these limitations, offering improved reaction control and reduced energy consumption [5].
Irritant